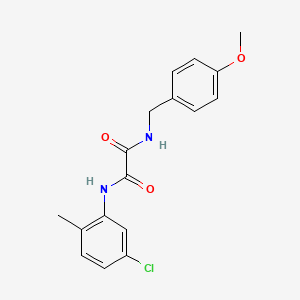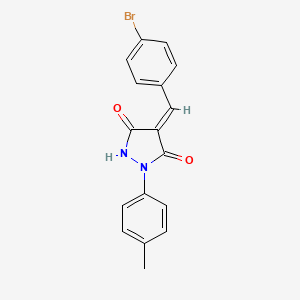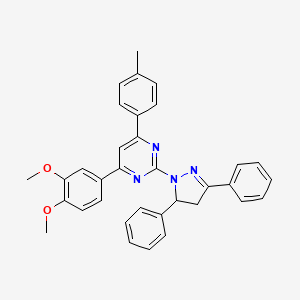
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied due to its potential application in the field of neuroscience. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This binding prevents the activation of mGluR5 by its endogenous ligand glutamate, thereby blocking downstream signaling pathways. The blockade of mGluR5 can lead to the normalization of synaptic transmission and plasticity, which can have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a significant impact on various biochemical and physiological processes. The blockade of mGluR5 by N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to reduce the release of dopamine in the nucleus accumbens, which can lead to the normalization of reward-related behaviors. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific investigation of the receptor's role in various neurological disorders. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is also relatively stable and can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has some limitations as well. Its potency can vary depending on the experimental conditions, and its effects can be influenced by other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as addiction, anxiety, depression, and schizophrenia. Another direction is to investigate the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective mGluR5 antagonists can lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxybenzyl isocyanate in the presence of a base catalyst. The resulting product is then treated with ethanediamine to form N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been primarily used as a research tool to investigate the role of mGluR5 in various neurological disorders such as addiction, anxiety, depression, and schizophrenia. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to block the effects of mGluR5 activation, which can lead to the normalization of synaptic transmission and plasticity. This normalization can have therapeutic implications for the treatment of these neurological disorders.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(18)9-15(11)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZDZDARILHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B5140901.png)
![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)

![2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)
![2-[(methoxycarbonyl)amino]-1H-benzimidazole-5-sulfonic acid](/img/structure/B5140948.png)
![1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
![4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5140960.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)